BACE1 Enzymatic IC50: Comparable Potency to the Series-Leading Compound 41 with a Distinct Substituent Profile
In the Yan et al. (2017) study, the target compound (designated Compound 38) demonstrated a BACE1 IC50 of 5.2 μM, statistically indistinguishable from the series-leading Compound 41 (IC50 = 4.6 μM, p > 0.05 by unpaired t-test), yet Compound 38 carries a 3,4-dichlorophenyl group at the imidazole C5 position whereas Compound 41 features a 4-chlorophenyl group [1]. This near-equivalent enzymatic potency with a different halogen substitution pattern provides a critical advantage: Compound 38 retains the pharmacological activity required for BACE1 target engagement while offering an alternative physicochemical profile that can be exploited to circumvent metabolic liabilities or off-target effects associated with the 4-chlorophenyl series [1].
| Evidence Dimension | BACE1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.2 μM (Compound 38 in Yan et al., 2017) |
| Comparator Or Baseline | Compound 41 (4-chlorophenyl analog): IC50 = 4.6 μM |
| Quantified Difference | ΔIC50 = 0.6 μM (not statistically significant; p > 0.05) |
| Conditions | In vitro FRET-based BACE1 assay, recombinant human BACE1, pH 4.5, 37 °C, substrate Mca-SEVNLDAEFRK(Dnp)RR-NH2 [1] |
Why This Matters
This quantitative equivalence with a verified intra-series benchmark validates the compound as a legitimate BACE1 inhibitor while its distinct substitution pattern provides a chemically orthogonal backup series for lead optimization programs requiring scaffold diversification.
- [1] Yan G, Hao L, Niu Y, Huang W, Wang W, Xu F, Liang L, Wang C, Jin H, Xu P. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur J Med Chem. 2017;137:462-475. Table 2, Compound 38 vs. Compound 41 data. View Source
